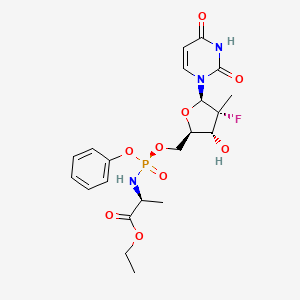![molecular formula C19H23NO4 B2924874 (1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 898647-15-9](/img/structure/B2924874.png)
(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of compounds with a bicyclo[2.2.1]heptane scaffold can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclo[2.2.1]heptane scaffold, which is a common structural moiety in various bioactive natural products and drug candidates . The compound also contains a carboxamide group, which is a versatile function amenable to various transformations .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its bicyclo[2.2.1]heptane scaffold and carboxamide group. For instance, the carboxamide group can participate in a variety of reactions, including hydrolysis, reduction, and condensation .Scientific Research Applications
High Energy Density Materials
Bicyclo[2.2.1]heptane derivatives have been studied for their potential as high energy density materials due to their stable structures and energetic properties .
Polymer Synthesis
These derivatives can be used in radical-induced alkene polymerizations, generating useful polymers upon oxa ring openings .
Biological Properties
Some bicyclo[2.2.1]heptane derivatives are found in nature with interesting biological properties and have been synthesized as bioactive compounds, such as herbicides .
Asymmetric Catalysis
Derivatives of bicyclo[2.2.1]heptane have been utilized in asymmetric catalysis, which is crucial for producing enantiomerically pure substances .
Anticancer Research
Certain bicyclo[2.2.1]heptane derivatives have shown potential as anticancer entities .
Ion Receptors and Metallocycles
These compounds have applications as ion receptors and metallocycles due to their unique structural features .
Molecular Tweezers
The unique structure of bicyclo[2.2.1]heptane derivatives allows them to function as molecular tweezers, which can be useful in various chemical processes .
Safety and Hazards
Future Directions
The future directions in the research of this compound could involve exploring its potential biological activities and developing new synthetic methods to access its structural analogs . The carboxamide group in the compound is a versatile function that can be transformed into various other functional groups, providing a wide range of possibilities for structural modifications .
Mechanism of Action
Target of Action
The compound, also known as (1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, primarily targets the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.
Mode of Action
The compound acts as a potassium channel opener . It binds to the KCNQ2 and KCNQ4 channels, causing them to open. This allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in cell excitability.
Biochemical Pathways
The opening of KCNQ2 and KCNQ4 channels by the compound affects the neuronal excitability pathway . The hyperpolarization of the cell membrane inhibits the firing of action potentials, thereby reducing neuronal excitability. This can have downstream effects on various neurological processes, potentially influencing behaviors such as pain perception, mood, and sleep.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of neuronal excitability . By opening KCNQ2 and KCNQ4 channels and causing hyperpolarization of the cell membrane, the compound can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief or mood stabilization, depending on the specific neurons affected.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-5-24-13-8-6-12(7-9-13)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVRKQQAWTPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)


![6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924799.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2924802.png)
![4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B2924803.png)
![methyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2924805.png)
![1-(4-isopropylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2924806.png)
![tert-butyl N-[4-({[2-(2-chloropropanamido)ethyl]carbamoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B2924807.png)



![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2924812.png)